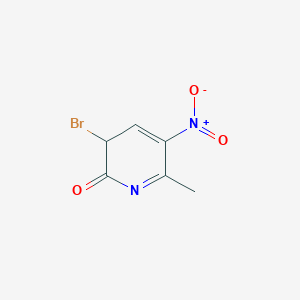
3-bromo-6-methyl-5-nitro-3H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-methyl-5-nitro-3H-pyridin-2-one is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a bromine atom at the third position, a methyl group at the sixth position, and a nitro group at the fifth position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-methyl-5-nitro-3H-pyridin-2-one can be achieved through several synthetic routes. One common method involves the bromination of 6-methyl-5-nitro-3H-pyridin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
化学反応の分析
Types of Reactions
3-Bromo-6-methyl-5-nitro-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride, ethanol.
Oxidation: Potassium permanganate, acidic or basic conditions, elevated temperatures.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 3-amino-6-methyl-5-nitro-3H-pyridin-2-one.
Oxidation: 3-bromo-6-carboxy-5-nitro-3H-pyridin-2-one.
科学的研究の応用
3-Bromo-6-methyl-5-nitro-3H-pyridin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.
作用機序
The mechanism of action of 3-bromo-6-methyl-5-nitro-3H-pyridin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or proteins in bacterial or fungal cells, leading to their death or inhibition of growth. The bromine and nitro groups play crucial roles in its reactivity and interaction with biological targets.
類似化合物との比較
Similar Compounds
3-Bromo-6-methyl-5-nitro-3H-pyridin-2-one: The compound itself.
3-Bromo-6-methyl-5-nitro-3H-pyridin-2-thione: Similar structure with a sulfur atom replacing the oxygen atom.
3-Bromo-6-methyl-5-nitro-3H-pyridin-2-amine: Similar structure with an amino group replacing the oxygen atom.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the nitro group enhances its reactivity in various chemical reactions.
特性
分子式 |
C6H5BrN2O3 |
|---|---|
分子量 |
233.02 g/mol |
IUPAC名 |
3-bromo-6-methyl-5-nitro-3H-pyridin-2-one |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-5(9(11)12)2-4(7)6(10)8-3/h2,4H,1H3 |
InChIキー |
HWRMRZSQNKCYQP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)C(C=C1[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


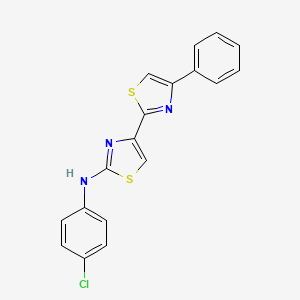
![N-[(R)-1-[(S)-1-(Butane-1-sulfonylaminocarbonyl)-2-methyl-propylcarbamoyl]-2-(4-isoxazol-5-yl-phenyl)-ethyl]-3,5,N-trimethyl-benzamide](/img/structure/B12367501.png)
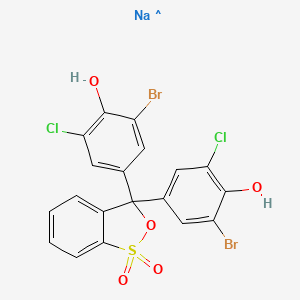
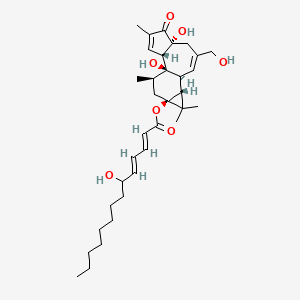
![(1S,2R,6R,8S,11S,12S,15S,16S)-5,15-dihydroxy-16-methyl-2-(trideuteriomethyl)-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile](/img/structure/B12367521.png)
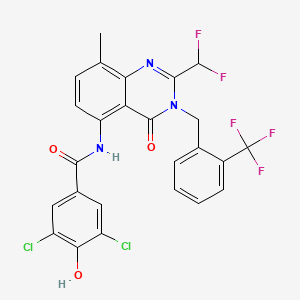
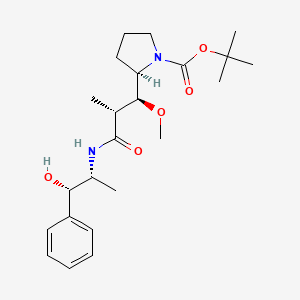
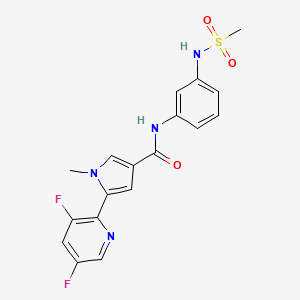
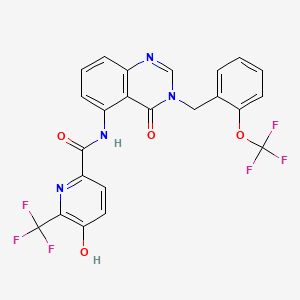
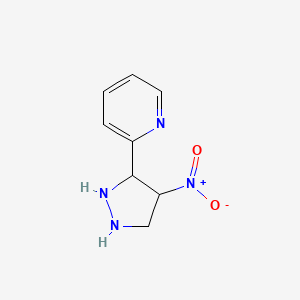
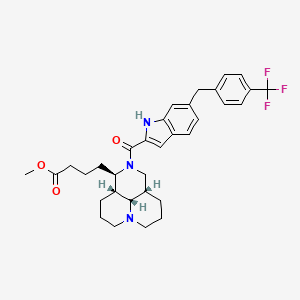

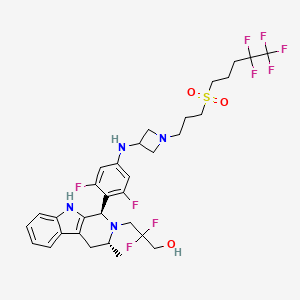
![(3E,5E)-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]oxan-4-one](/img/structure/B12367586.png)
